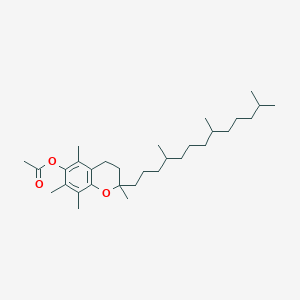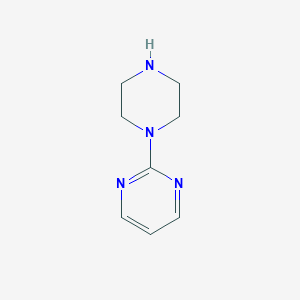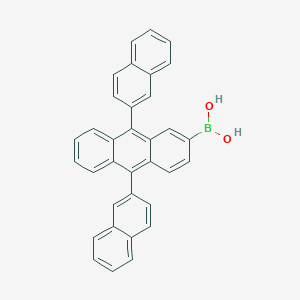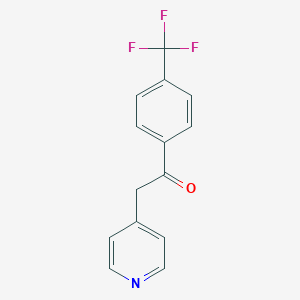
2-Pyridin-4-YL-1-(4-trifluoromethyl-phenyl)-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridin-4-YL-1-(4-trifluoromethyl-phenyl)-ethanone, also known as TAK-659, is a small molecule inhibitor that is used in scientific research for its potential therapeutic applications. This molecule has been shown to inhibit the activity of certain enzymes, making it a promising candidate for the treatment of various diseases. In
Wirkmechanismus
2-Pyridin-4-YL-1-(4-trifluoromethyl-phenyl)-ethanone works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme that is involved in the regulation of various cellular processes. BTK plays a crucial role in the development and activation of immune cells, making it an attractive target for the treatment of various diseases. By inhibiting BTK activity, this compound can prevent the activation of immune cells, leading to the suppression of disease progression.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that this compound can inhibit BTK activity with high potency and selectivity. In vivo studies have shown that this compound can reduce the growth of tumors and prevent the progression of autoimmune and inflammatory diseases. These effects are thought to be due to the inhibition of BTK activity by this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Pyridin-4-YL-1-(4-trifluoromethyl-phenyl)-ethanone is its high potency and selectivity for BTK inhibition. This makes it a valuable tool for studying the role of BTK in various diseases. However, one of the limitations of this compound is its potential off-target effects, which can complicate the interpretation of experimental results. Additionally, the development of this compound as a therapeutic agent is still in the early stages, and more research is needed to fully understand its safety and efficacy.
Zukünftige Richtungen
There are a number of future directions for the study of 2-Pyridin-4-YL-1-(4-trifluoromethyl-phenyl)-ethanone. One area of focus is the development of new therapeutic applications for this compound in various diseases. Another area of focus is the optimization of the synthesis method to improve the yield and purity of this compound. Additionally, the development of new BTK inhibitors with improved selectivity and potency is an important area of research. Overall, the study of this compound has the potential to lead to the development of new treatments for a variety of diseases, making it an exciting area of research for scientists and clinicians alike.
Synthesemethoden
2-Pyridin-4-YL-1-(4-trifluoromethyl-phenyl)-ethanone can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the conversion of 4-trifluoromethylbenzaldehyde to 4-trifluoromethylphenylacetic acid, which is then converted to 2-pyridin-4-yl-1-(4-trifluoromethylphenyl)ethanone through a series of chemical reactions. This synthesis method has been optimized to produce high yields of this compound with high purity, making it suitable for scientific research applications.
Wissenschaftliche Forschungsanwendungen
2-Pyridin-4-YL-1-(4-trifluoromethyl-phenyl)-ethanone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, this compound has been shown to inhibit the activity of certain enzymes that are involved in the progression of these diseases. This makes this compound a promising candidate for the development of new treatments for these diseases.
Eigenschaften
IUPAC Name |
2-pyridin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO/c15-14(16,17)12-3-1-11(2-4-12)13(19)9-10-5-7-18-8-6-10/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWANWLDCMJIOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC2=CC=NC=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472414 |
Source


|
| Record name | 2-(Pyridin-4-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
125996-71-6 |
Source


|
| Record name | 2-(Pyridin-4-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




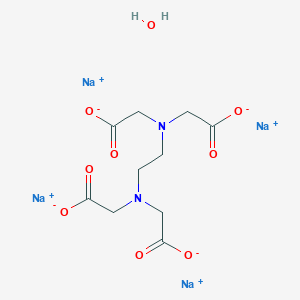
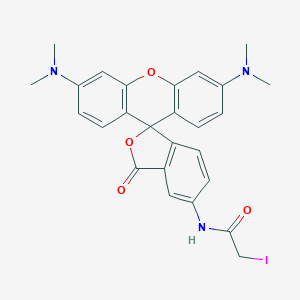
![2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate](/img/structure/B151922.png)

